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Compound of Interest

Compound Name: 1-Pentanol, DMTBS

Cat. No.: B15162365

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl(pentyloxy)dimethylsilane,
a silyl ether derivative of 1-pentanol. This document assumes the user query "1-Pentanol,
DMTBS ether" refers to the tert-butyldimethylsilyl (TBDMS or TBS) ether of 1-pentanol, a
common protecting group in organic synthesis.

Chemical Identity and Properties

tert-Butyl(pentyloxy)dimethylsilane is a silyl ether formed by the reaction of 1-pentanol with tert-
butyldimethylsilyl chloride. The TBDMS group serves as a bulky and sterically hindered
protecting group for the hydroxyl functionality of 1-pentanol, preventing it from participating in
reactions while chemical transformations are carried out on other parts of a molecule.

Table 1: Physicochemical Properties of 1-Pentanol and tert-Butyl(pentyloxy)dimethylsilane
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tert-

Property 1-Pentanol Butyl(pentyloxy)dimethylsi
lane

Molecular Formula CsH120 C11H260Si

Molecular Weight 88.15 g/mol 202.41 g/mol

CAS Number 71-41-0 144363-01-9

Boiling Point 137-138 °C Not available

Density 0.811 g/mL at 25 °C Not available

Appearance Colorless liquid Presumed colorless liquid

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of tert-butyl(pentyloxy)dimethylsilane.

Below is a summary of expected and reported spectral data.

Table 2: Spectroscopic Data for tert-Butyl(pentyloxy)dimethylsilane

Technique

Data

1H NMR (Predicted)

o (ppm): ~3.6 (t, 2H, -O-CHz-), ~1.5 (quint, 2H, -
O-CH2-CHz2-), ~1.3 (sext, 2H, -CH2-CH2-CHs),
~0.9 (t, 3H, -CHs3), ~0.9 (s, 9H, -C(CHs3)3), ~0.05
(s, 6H, -Si(CHs)2)

13C NMR (Predicted)

0 (ppm): ~63 (-O-CH2-), ~33 (-O-CH2-CH2-),
~28 (-CH2-CH2-CHs), ~26 (-C(CHs)3), ~22 (-
CH2-CHs), ~18 (-C(CHs)3), ~14 (-CHs), ~ -5 (-
Si(CHs)2)

Mass Spectrometry (EI)

Major fragments (m/z): 145 [M-CaHo]*, 117, 75,
57 [CaHo]*

Experimental Protocols
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The following sections detail the common experimental procedures for the synthesis
(protection) and cleavage (deprotection) of tert-butyl(pentyloxy)dimethylsilane.

Synthesis of tert-Butyl(pentyloxy)dimethylsilane
(Protection of 1-Pentanol)

The most widely used method for the silylation of alcohols is the Corey protocol, which utilizes
tert-butyldimethylsilyl chloride and imidazole in a polar aprotic solvent like dimethylformamide
(DMF).[1][2]

Experimental Protocol: Corey Protocol for TBDMS Protection

o Reagents and Materials:

[¢]

1-Pentanol

o tert-Butyldimethylsilyl chloride (TBDMS-CI)

o Imidazole

o Anhydrous Dimethylformamide (DMF)

o Diethyl ether or Ethyl acetate

o Saturated aqueous sodium bicarbonate solution

o Brine (saturated aqueous sodium chloride solution)
o Anhydrous magnesium sulfate or sodium sulfate

o Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware for extraction
and purification.

e Procedure:
1. To a solution of 1-pentanol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

2. Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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3. Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the reaction mixture.

4. Stir the reaction at room temperature for 12-24 hours. The reaction progress can be
monitored by thin-layer chromatography (TLC).

5. Upon completion, quench the reaction by adding water or a saturated aqueous solution of
sodium bicarbonate.

6. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
7. Combine the organic layers and wash with brine.

8. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

9. Filter and concentrate the organic solution under reduced pressure.

10. Purify the crude product by flash column chromatography on silica gel using a suitable
eluent system (e.g., hexane/ethyl acetate) to afford pure tert-
butyl(pentyloxy)dimethylsilane.

Caption: Synthesis Workflow

Deprotection of tert-Butyl(pentyloxy)dimethyisilane

The cleavage of the TBDMS ether to regenerate the alcohol can be achieved under various
conditions, most commonly using a fluoride source or acidic conditions.

TBAF is a highly effective reagent for the selective cleavage of silyl ethers due to the high
affinity of fluoride for silicon.[1]

Experimental Protocol: TBAF Deprotection
o Reagents and Materials:
o tert-Butyl(pentyloxy)dimethylsilane
o Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)

o Anhydrous Tetrahydrofuran (THF)
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Dichloromethane

[e]

Water

o

[¢]

Brine

[¢]

Anhydrous magnesium sulfate or sodium sulfate

[e]

Standard laboratory glassware.

» Procedure:
1. Dissolve tert-butyl(pentyloxy)dimethylsilane (1.0 eq) in anhydrous THF.
2. Cool the solution to 0 °C in an ice bath.
3. Add a 1 M solution of TBAF in THF (1.1 - 1.5 eq) dropwise to the reaction mixture.
4. Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
5. Upon completion, dilute the reaction mixture with dichloromethane and quench with water.
6. Separate the organic layer and wash with brine.
7. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
8. Filter and concentrate the organic solution under reduced pressure.
9. Purify the crude product by flash column chromatography to yield 1-pentanol.
Caption: TBAF Deprotection

TBDMS ethers can also be cleaved under acidic conditions, often using a mixture of acetic
acid, THF, and water.[1]

Experimental Protocol: Acidic Deprotection

o Reagents and Materials:
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o tert-Butyl(pentyloxy)dimethylsilane

o Acetic acid

o Tetrahydrofuran (THF)

o Water

o Saturated aqueous sodium bicarbonate solution

o Diethyl ether or Ethyl acetate

o Brine

o Anhydrous magnesium sulfate or sodium sulfate

[e]

Standard laboratory glassware.

e Procedure:

'_\

. Dissolve tert-butyl(pentyloxy)dimethylsilane in a 3:1:1 mixture of THF:acetic acid:water.
2. Stir the reaction mixture at room temperature for 12-48 hours, monitoring by TLC.

3. Upon completion, carefully neutralize the reaction mixture with a saturated aqueous
solution of sodium bicarbonate.

4. Extract the aqueous layer with diethyl ether or ethyl acetate.
5. Combine the organic layers and wash with brine.
6. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

7. Filter and concentrate the organic solution under reduced pressure.

0o

. Purify the crude product by flash column chromatography.

Caption: Acidic Deprotection
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Applications in Research and Development

The use of the TBDMS protecting group for alcohols like 1-pentanol is a fundamental strategy
in multi-step organic synthesis. Its stability under a wide range of reaction conditions, coupled
with the mild and selective methods for its removal, makes it an invaluable tool for the
synthesis of complex molecules, including pharmaceuticals, natural products, and advanced
materials. The protection of a primary alcohol such as 1-pentanol allows for transformations on
other functional groups within a molecule without undesired side reactions involving the
hydroxy! group.

Logical Relationship of Silyl Ether Stability

The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon
atom. This differential stability allows for selective protection and deprotection strategies in
molecules with multiple hydroxyl groups.

Relative Stability of Common Silyl Ethers

Trimethylsilyl (TMS)
Least Stable

Increasing Steric Hindrance

(Triethylsilyl (TES))

(tert—ButyIdimethyIsilyl (TBDMS))
(Triisopropylsilyl (TIPS))

tert-Butyldiphenylsilyl (TBDPS)
Most Stable
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Click to download full resolution via product page

Caption: Silyl Ether Stability

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Butyl(pentyloxy)dimethylsilane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15162365#what-is-1-pentanol-dmtbs-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15162365?utm_src=pdf-body-img
https://www.benchchem.com/product/b15162365?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-dimethyl-_2_4_4-trimethylpentoxy_silane
https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-dimethyl-_2_4_4-trimethylpentoxy_silane
https://m.chemicalbook.com/SpectrumEN_58479-61-1_13CNMR.htm
https://www.benchchem.com/product/b15162365#what-is-1-pentanol-dmtbs-ether
https://www.benchchem.com/product/b15162365#what-is-1-pentanol-dmtbs-ether
https://www.benchchem.com/product/b15162365#what-is-1-pentanol-dmtbs-ether
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15162365?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15162365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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